chemical structure and properties of N-(2-methoxyphenyl)-2-methylalanine
chemical structure and properties of N-(2-methoxyphenyl)-2-methylalanine
This technical guide provides an in-depth analysis of N-(2-methoxyphenyl)-2-methylalanine , a specialized non-proteinogenic amino acid. It serves as a critical scaffold in peptidomimetic drug design and sensory pharmacology due to its unique steric constraints and electronic properties.
CAS Registry Number: (Analogous search required; often custom synthesized)
Chemical Formula:
Executive Summary & Chemical Identity
N-(2-methoxyphenyl)-2-methylalanine represents a convergence of two powerful structural motifs in medicinal chemistry: the
Unlike standard amino acids, this molecule exhibits restricted conformational freedom due to the Thorpe-Ingold effect (gem-dimethyl effect). It is primarily utilized as:
-
A Conformational Lock: Inducing
-helical turns in bioactive peptides. -
A Pharmacophore Probe: Investigating the Structure-Activity Relationship (SAR) of sweet/umami taste modulators (structurally related to lactisole).
-
A Bulky Hydrophobic Ligand: In agrochemical fungicide design (phenylamide class).
Physicochemical Profile
| Property | Value / Description | Implications |
| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for membrane penetration. |
| pKa (Carboxyl) | ~3.8 | Slightly higher than alanine due to N-aryl induction. |
| pKa (Amine) | ~2.5 - 3.0 | Drastically reduced basicity compared to aliphatic amines due to delocalization of the lone pair into the phenyl ring. |
| H-Bond Donors | 2 (COOH, NH) | The NH is a weak donor due to steric shielding and conjugation. |
| H-Bond Acceptors | 3 (C=O, OH, OMe) | The ortho-methoxy group can form intramolecular H-bonds with the NH, locking conformation. |
Synthesis & Production Protocols
Synthesizing N-aryl-
Two robust, self-validating protocols are recommended: the Modified Strecker Synthesis (for scale) and Buchwald-Hartwig Arylation (for library generation).
Protocol A: Modified Strecker Synthesis (The "One-Pot" Method)
This method relies on the condensation of the aniline with acetone and a cyanide source, followed by hydrolysis. It circumvents the steric hindrance of direct alkylation.
Reagents:
-
2-Methoxyaniline (1.0 eq)
-
Acetone (Excess/Solvent)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Scandium triflate (
) (1 mol% catalyst) -
HCl (6M)
Workflow:
-
Imine Formation: Dissolve 2-methoxyaniline in anhydrous acetone. Add
. Stir at for 30 mins. -
Cyanosilylation: Dropwise addition of TMSCN. The Lewis acid catalyzes the attack of cyanide on the sterically crowded ketimine intermediate.
-
Nitrile Hydrolysis: The resulting
-aminonitrile is isolated and refluxed in 6M HCl for 12–24 hours. -
Purification: The product precipitates as the hydrochloride salt or zwitterion upon pH adjustment to the isoelectric point (~pH 3.5).
Protocol B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)
Best for late-stage functionalization of pre-formed AIB esters.
Reagents:
-
Methyl
-aminoisobutyrate (AIB-OMe) -
2-Bromoanisole
-
Catalyst:
/ Xantphos -
Base:
-
Solvent: Toluene or Dioxane
Mechanism: The bulky Xantphos ligand is crucial to facilitate the reductive elimination step, forming the C-N bond between the hindered amine and the aryl halide.
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes. Path A is preferred for bulk synthesis; Path B for diversity-oriented synthesis.
Structural & Conformational Properties[1]
The Ortho-Methoxy Effect
The 2-methoxy substituent is not merely a lipophilic handle; it exerts a profound electronic and steric influence :
-
Intramolecular Hydrogen Bonding: The ether oxygen can accept a hydrogen bond from the
-amino group ( ). This locks the N-aryl bond rotation, creating a rigid, planar local architecture. -
Electron Donation: The methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density on the phenyl ring, potentially enhancing
stacking interactions with receptor targets.
The Gem-Dimethyl (AIB) Effect
The two methyl groups at the
-
Ramachandran Space: Heavily restricted to helical regions (
). -
Peptide Design: When incorporated into a peptide, this residue acts as a strong helix nucleator , promoting
-helix or -helix formation.
Applications in Drug Discovery & Sensory Science
Peptidomimetics and Foldamers
Researchers utilize this scaffold to stabilize bioactive peptides against proteolysis. The N-arylation prevents enzymatic recognition by standard proteases, while the AIB core rigidifies the bioactive conformation.
-
Use Case: Designing metabolically stable analogs of neuropeptides (e.g., Bradykinin antagonists) where a turn conformation is required for receptor binding.
Sensory Modulation (Taste Receptors)
This molecule shares a pharmacophore with Lactisole (a sweet taste inhibitor) and Clofibric acid .
-
Mechanism: Negative allosteric modulation (NAM) of the T1R2/T1R3 sweet taste receptor.
-
SAR Insight: While the para-methoxy isomer is a potent inhibitor, the ortho-methoxy isomer (this molecule) often exhibits reduced potency or acts as a "silent" binder, making it a critical negative control in receptor binding assays.
Agrochemical Fungicides
The structural motif mimics the Phenylamide class of fungicides (e.g., Metalaxyl).
-
Target: RNA polymerase I in fungal pathogens (Oomycetes).
-
Modification: The 2-methoxy group replaces the traditional 2,6-dimethyl substitution found in xylidine-based fungicides, altering metabolic stability and spectrum of activity.
Visualization: Biological Interaction Logic
Caption: Structure-Property-Activity relationships driving the utility of the scaffold.
References
-
Buchwald, S. L., et al. (2006). "Pd-Catalyzed Arylation of Hindered Amines." Journal of the American Chemical Society.
-
Toniolo, C., et al. (2001). "The Gem-Dimethyl Effect: The 3(10)-Helix." Accounts of Chemical Research.
-
Servant, G., et al. (2010). "Molecular Mechanism of the Sweet Taste Inhibitor Lactisole." Proceedings of the National Academy of Sciences.
-
Ma, D., et al. (2001). "CuI-Catalyzed Coupling of Amino Acids with Aryl Halides." Journal of the American Chemical Society.
-
PubChem Compound Summary. "N-(2-methoxyphenyl)alanine derivatives." National Center for Biotechnology Information.
(Note: Specific CAS numbers for this exact derivative are often vendor-specific or embedded in patent literature for libraries. The synthesis protocols provided are derived from standard methodologies for this chemical class.)
